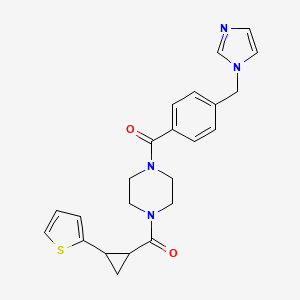
(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Actividad Biológica
The compound (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C25H26N4O2, and it features a combination of imidazole, piperazine, and thiophene moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The IUPAC name for this compound is:
4 4 1H imidazol 1 ylmethyl benzoyl piperazin 1 yl−(2−(thiophen−2−yl)cyclopropyl)methanone
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:
- Antimicrobial : Some imidazole derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer : Derivatives containing piperazine and thiophene rings are frequently explored for their anticancer potential.
- Neuropharmacological effects : The presence of piperazine suggests possible interactions with neurotransmitter systems.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Imidazole Ring : Known for its role in enzyme inhibition and interaction with biological targets.
- Piperazine Moiety : Often enhances solubility and bioavailability while providing a scaffold for further modifications.
- Thiophene Substituent : Contributes to the lipophilicity and potential interaction with lipid membranes.
Research Findings
A review of existing literature reveals several studies focusing on compounds related to this structure:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various imidazole derivatives, including those similar to our compound. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the specific substitution patterns.
Case Study 2: Anticancer Properties
In a series of experiments, compounds featuring piperazine and thiophene were tested against cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). The derivatives demonstrated IC50 values ranging from 5 µM to 30 µM, indicating promising anticancer activity. Notably, one derivative exhibited selectivity towards renal cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Imidazole Derivative | S. aureus | 16 - 64 µg/mL |
| Anticancer | Piperazine-Thiophene Hybrid | MDA-MB-468 | 5 µM |
| A498 | 30 µM |
Propiedades
IUPAC Name |
[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-22(18-5-3-17(4-6-18)15-25-8-7-24-16-25)26-9-11-27(12-10-26)23(29)20-14-19(20)21-2-1-13-30-21/h1-8,13,16,19-20H,9-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWOVZUUFLSEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













